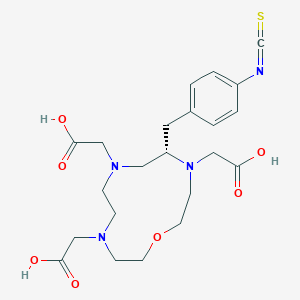

p-SCN-Bn-oxo-DO3A

描述

属性

IUPAC Name |

2-[(9S)-7,10-bis(carboxymethyl)-9-[(4-isothiocyanatophenyl)methyl]-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRELIIISCCUCHF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370442-99-1 | |

| Record name | 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370442991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((4-ISOTHIOCYANATOPHENYL)METHYL)-1-OXA-4,7,10-TRIAZACYCLODODECANE-4,7,10-TRIACETIC ACID, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF985CJ2ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A: A Bifunctional Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of nuclear medicine and molecular imaging, the development of targeted radiopharmaceuticals is paramount for both diagnostic and therapeutic applications. The efficacy of these agents hinges on the stable conjugation of a radionuclide to a targeting biomolecule, a role fulfilled by bifunctional chelators (BFCs). This technical guide provides a comprehensive overview of p-SCN-Bn-oxo-DO3A, a macrocyclic BFC designed for the stable chelation of radiometals and efficient conjugation to proteins, peptides, and antibodies. This document details its chemical properties, experimental protocols for conjugation and radiolabeling, and presents quantitative data to inform its application in research and drug development.

Introduction to this compound

This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. Its structure is rationally designed to offer two key functionalities:

-

A DO3A Core: The 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane core provides a high-affinity binding pocket for a variety of radiometals, particularly trivalent ions such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). The "oxo" modification in the linker can influence the pharmacokinetic properties of the resulting conjugate.

-

A p-Isothiocyanatobenzyl (p-SCN-Bn) Group: This functional group serves as a reactive handle for covalent attachment to biomolecules. The isothiocyanate (-NCS) group reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues) on proteins and peptides to form a stable thiourea (B124793) bond.

This dual nature makes this compound a critical tool for creating radioimmunoconjugates for applications such as Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][2]

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid | [2] |

| Molecular Formula | C₂₂H₃₀N₄O₇S (as free base) | [2] |

| Molecular Weight | 494.56 g/mol (as free base) | [2] |

| CAS Number | 1370442-99-1 | [2] |

| Purity | Typically ≥95% (by HPLC) | [2] |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following sections provide step-by-step protocols for antibody conjugation and subsequent radiolabeling.

Protocol for Antibody Conjugation

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb), such as rituximab, via its lysine residues.[2]

Materials:

-

Monoclonal antibody (e.g., Rituximab)

-

This compound

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.0 (metal-free)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-50 or PD-10)

-

Elution Buffer: 0.1 M Ammonium Acetate, pH 5.5 (metal-free)

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This step is crucial to deprotonate the primary amines on lysine residues, making them available for reaction.

-

Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the this compound stock solution to the antibody solution. A typical molar ratio is 10-20 moles of chelator per mole of antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.

-

Purification: Purify the resulting immunoconjugate from excess, unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with the Elution Buffer.

-

Characterization: Collect the protein-containing fractions and determine the protein concentration. The number of chelators conjugated per antibody (chelator-to-antibody ratio) can be determined by methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a tracer radionuclide and measuring the specific activity.[2] A typical conjugation results in an average of 4-5 chelators per antibody molecule.[2]

-

Storage: Store the purified immunoconjugate at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.

Figure 1: Experimental workflow for the conjugation of this compound to an antibody.

Protocol for Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol is a representative method for labeling a DO3A-conjugated antibody with ¹⁷⁷Lu for therapeutic applications.

Materials:

-

This compound-conjugated antibody

-

¹⁷⁷LuCl₃ solution (no-carrier-added)

-

Reaction Buffer: 0.25 M Ammonium Acetate, pH 5.0-5.5 (metal-free)

-

Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

-

Sterile, pyrogen-free reaction vial

Procedure:

-

Reaction Setup: In a sterile reaction vial, add the DO3A-conjugated antibody to the Reaction Buffer.

-

Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of antibody should be calculated to ensure a high specific activity while achieving high radiochemical purity.

-

Incubation: Incubate the reaction mixture at 80-95°C for 15-30 minutes.[3] The optimal temperature and time may need to be determined empirically for each specific conjugate.

-

Quenching: After incubation, cool the vial to room temperature. Add a small volume of the Quenching Solution (DTPA) to complex any unchelated ¹⁷⁷Lu.

-

Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A high-quality preparation should have an RCP of >95%.

-

Final Formulation: If necessary, the final product can be passed through a sterile filter (0.22 µm) into a sterile vial for in vivo use.

Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is a representative method for labeling a DO3A-conjugated antibody with ⁶⁸Ga for PET imaging.

Materials:

-

This compound-conjugated antibody

-

⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 3.5-4.5 (metal-free)

-

Sterile, pyrogen-free reaction vial

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in dilute HCl.

-

Reaction Setup: In a sterile reaction vial, add the Reaction Buffer. Add the DO3A-conjugated antibody to the buffered solution.

-

Radionuclide Addition: Add the ⁶⁸GaCl₃ eluate to the vial.

-

Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes.[4] Heating is typically required to drive the chelation of ⁶⁸Ga by DOTA-type chelators efficiently.

-

Quality Control: Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should be >95%.

-

Final Formulation: The final product is typically used without further purification if the RCP is high. It can be formulated with a sterile saline solution for injection.

References

- 1. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics [nuviewlifesciences.com]

An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted radiopharmaceuticals, the choice of a bifunctional chelator is of paramount importance. This component serves as the crucial link between a targeting biomolecule, such as a monoclonal antibody or peptide, and a metallic radionuclide for diagnostic imaging or therapeutic applications. p-SCN-Bn-oxo-DO3A is a bifunctional chelator designed for the stable chelation of various radiometals and covalent conjugation to biomolecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and methodologies for its application in the development of novel radiopharmaceuticals.

This compound features a modified cyclen (1,4,7,10-tetraazacyclododecane) ring, where one of the nitrogen atoms is part of an ether linkage within the macrocycle, forming a 1-oxa-4,7,10-triazacyclododecane (B1594360) structure. This core, functionalized with three acetate (B1210297) arms (oxo-DO3A), provides a coordination cage for radiometals. The molecule is further equipped with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which serves as a reactive handle for conjugation to primary amine groups on biomolecules, forming a stable thiourea (B124793) bond.[1]

Chemical Structure and Properties

The chemical structure of this compound is formally named 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid.[2][3] Its structure is characterized by the oxo-DO3A chelating core and the isothiocyanate functional group for bioconjugation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in aqueous solutions, its potential for crossing biological membranes, and its suitability for various bioconjugation and radiolabeling protocols.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₀N₄O₇S·3HCl | [2][3] |

| Formula Weight | 603.9 g/mol | [2][3] |

| CAS Number | 1370442-99-1 | [1] |

| Predicted pKa | 2.04±0.10 (for the parent oxo-DO3A) | |

| Predicted LogP | -4.7 | |

| Solubility | Soluble in DMSO and aqueous buffers |

Note: Predicted pKa and LogP values are based on computational models and may differ from experimental values. Solubility is generally good in aqueous buffers, which is advantageous for bioconjugation reactions.

Coordination Chemistry and Stability

The oxo-DO3A core of the molecule is designed to form stable complexes with a variety of radiometals, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are commonly used in PET imaging and targeted radiotherapy, respectively. The stability of the metal-chelator complex is critical to prevent the in vivo release of the radiometal, which can lead to off-target toxicity and poor imaging quality.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of related bifunctional chelators, a plausible synthetic route can be proposed. This would likely involve the synthesis of the oxo-DO3A macrocycle, followed by functionalization with the p-SCN-Bn group. A potential synthetic pathway is outlined below:

-

Synthesis of the Oxo-DO3A Core: This would likely start with the synthesis of the parent 1-oxa-4,7,10-triazacyclododecane macrocycle, followed by the alkylation of the secondary amine groups with protected bromoacetic acid.

-

Introduction of the Benzyl Group: A p-nitrobenzyl group could be introduced onto the macrocycle.

-

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine (p-aminobenzyl).

-

Formation of the Isothiocyanate: The final step involves the conversion of the amino group to an isothiocyanate using thiophosgene (B130339) or a related reagent.

Each of these steps would require careful optimization of reaction conditions and purification of intermediates.

Conjugation to Biomolecules (e.g., Antibodies)

The isothiocyanate group of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on biomolecules to form a stable thiourea linkage. A general protocol for the conjugation of this compound to a monoclonal antibody is as follows:

-

Antibody Preparation: The antibody is prepared in a suitable buffer, typically a bicarbonate or borate (B1201080) buffer at a pH of 8.5-9.5, to ensure the primary amines are deprotonated and available for reaction. The buffer should be free of any primary amine-containing substances (e.g., Tris).

-

Chelator Preparation: this compound is dissolved in an organic co-solvent like DMSO to a high concentration.

-

Conjugation Reaction: A molar excess of the dissolved this compound is added to the antibody solution. The reaction mixture is incubated at room temperature or 4°C for several hours to overnight with gentle mixing.

-

Purification: The resulting immunoconjugate is purified from the excess unreacted chelator using size-exclusion chromatography or dialysis.

-

Characterization: The number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) is determined, often using spectrophotometric methods or mass spectrometry.

Radiolabeling of this compound Conjugates

A general protocol for the radiolabeling of a this compound conjugated peptide or antibody with ⁶⁸Ga is as follows:

-

⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure hydrochloric acid.

-

Buffering: The acidic ⁶⁸Ga eluate is added to a buffered solution (e.g., sodium acetate or HEPES) to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5 for DOTA-like chelators).

-

Labeling Reaction: The this compound-conjugated biomolecule is added to the buffered ⁶⁸Ga solution. The reaction mixture is heated at 90-95°C for 5-15 minutes.

-

Quality Control: The radiochemical purity of the ⁶⁸Ga-labeled conjugate is determined using radio-TLC or radio-HPLC.

-

Purification (if necessary): If significant amounts of unchelated ⁶⁸Ga are present, the final product is purified using a C18 cartridge or other suitable method.

A general protocol for the radiolabeling of a this compound conjugated peptide or antibody with ¹⁷⁷Lu is as follows:

-

Reagent Preparation: ¹⁷⁷LuCl₃ is obtained in a dilute HCl solution. A buffer such as ammonium (B1175870) acetate or sodium ascorbate (B8700270) is prepared to adjust the pH to the optimal range for labeling (typically pH 4.5-5.5).

-

Labeling Reaction: The this compound-conjugated biomolecule is added to the buffered solution, followed by the addition of ¹⁷⁷LuCl₃. The reaction mixture is incubated at 95-100°C for 15-30 minutes.

-

Quenching: The reaction may be quenched by the addition of a DTPA solution to complex any remaining free ¹⁷⁷Lu.

-

Quality Control: The radiochemical purity is assessed by radio-TLC or radio-HPLC.

-

Purification: If necessary, the ¹⁷⁷Lu-labeled conjugate is purified using size-exclusion chromatography or a C18 cartridge.

Visualizations

Conjugation Reaction Pathway

Caption: Reaction mechanism of this compound with a primary amine on a biomolecule.

Experimental Workflow for Radiopharmaceutical Development

Caption: General experimental workflow for the development of a radiopharmaceutical.

Conclusion

This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its oxo-DO3A core provides a versatile platform for chelating various radiometals, while the isothiocyanate group allows for straightforward and efficient conjugation to a wide range of biomolecules. This technical guide has provided an overview of its structure, properties, and general protocols for its use. Researchers and drug development professionals should consider the specific requirements of their application, including the choice of radionuclide and targeting molecule, to optimize the conjugation and radiolabeling conditions for successful preclinical and clinical translation. Further investigation into the in vivo stability of its radiometal complexes is warranted to ensure the development of safe and effective radiopharmaceutical agents.

References

The Bifunctional Chelator p-SCN-Bn-oxo-DO3A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radiopharmaceuticals is continually evolving, with the development of novel bifunctional chelators playing a pivotal role in the advancement of diagnostic imaging and therapeutic agents. Among these, p-SCN-Bn-oxo-DO3A has emerged as a promising chelator, offering distinct advantages in the development of radioimmunoconjugates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, comparative performance data, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

This compound, with the chemical name 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid, is a macrocyclic bifunctional chelator derived from the well-established DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) framework. The "oxo" modification refers to the replacement of a nitrogen atom in the macrocyclic ring with an oxygen atom. This structural alteration influences the chelator's coordination chemistry and kinetic properties. The p-SCN-Bn- (isothiocyanatobenzyl) group provides a reactive handle for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a stable thiourea (B124793) bond.

This chelator is designed to form highly stable complexes with a variety of radiometals, making it a versatile tool for applications in nuclear medicine, including Positron Emission Tomography (PET) and targeted radionuclide therapy. Its unique structure offers a balance of rapid radiolabeling kinetics and high in vivo stability of the resulting radiometal complex.

Core Properties and Chemical Data

| Property | Value |

| Chemical Formula | C₂₂H₃₀N₄O₇S |

| Molecular Weight | 494.56 g/mol |

| CAS Number | 1370442-99-1 |

| Appearance | Solid |

| Functional Group for Conjugation | Isothiocyanate (-SCN) |

| Reactive Towards | Primary amines (-NH₂) |

| Linkage Formed | Thiourea bond |

Comparative Performance Data

The selection of a bifunctional chelator is critical for the successful development of a radioimmunoconjugate. The following tables summarize the comparative performance of this compound against the widely used chelator, p-SCN-Bn-DOTA.

Table 1: Radiolabeling Efficiency with ⁶⁴Cu

This table compares the radiochemical yield (RCY) of ⁶⁴Cu-labeled trastuzumab conjugates.

| Chelator Conjugate | Radiolabeling Conditions | Time | Radiochemical Yield (RCY) | Reference |

| ⁶⁴Cu-oxo-DO3A-trastuzumab | Room Temperature | < 30 min | > 95% | [1] |

| ⁶⁴Cu-DOTA-trastuzumab | Room Temperature | 2 hours | 88% | [1] |

These results indicate that this compound facilitates more rapid and efficient radiolabeling with ⁶⁴Cu at room temperature compared to p-SCN-Bn-DOTA.

Table 2: In Vitro Serum Stability of ⁶⁴Cu-labeled Immunoconjugates

This table shows the percentage of intact radioimmunoconjugate after incubation in human serum at 37°C.

| Radioimmunoconjugate | 1 hour | 4 hours | 24 hours | 48 hours | Reference |

| ⁶⁴Cu-oxo-DO3A-rituximab | > 98% | > 97% | > 96% | > 95% | [2] |

| ⁶⁴Cu-DOTA-rituximab | > 98% | > 97% | > 96% | > 95% | [2] |

Both this compound and p-SCN-Bn-DOTA form highly stable complexes with ⁶⁴Cu when conjugated to rituximab (B1143277), with minimal dissociation in serum over 48 hours.

Table 3: In Vivo Biodistribution in Normal Mice (%ID/g)

This table presents the biodistribution of ⁶⁴Cu-labeled rituximab conjugates in normal Balb/C mice at 48 hours post-injection.

| Organ | ⁶⁴Cu-oxo-DO3A-rituximab | ⁶⁴Cu-DOTA-rituximab |

| Blood | 15.2 ± 2.1 | 14.8 ± 1.9 |

| Heart | 1.8 ± 0.3 | 1.7 ± 0.2 |

| Lungs | 3.9 ± 0.6 | 3.8 ± 0.5 |

| Liver | 4.5 ± 0.7 | 4.3 ± 0.6 |

| Spleen | 2.1 ± 0.4 | 2.0 ± 0.3 |

| Kidneys | 2.8 ± 0.5 | 2.7 ± 0.4 |

| Muscle | 1.2 ± 0.2 | 1.1 ± 0.2 |

| Bone | 1.5 ± 0.3 | 1.4 ± 0.2 |

The in vivo biodistribution profiles of ⁶⁴Cu-oxo-DO3A-rituximab and ⁶⁴Cu-DOTA-rituximab are comparable in normal mice, with the majority of the activity remaining in the blood pool at 48 hours.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Conjugation of this compound to an Antibody (e.g., Trastuzumab)

Materials:

-

Trastuzumab (or other antibody of interest)

-

This compound

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0, metal-free

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification Column: Size-exclusion chromatography column (e.g., PD-10 desalting column)

-

Elution Buffer: 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4, metal-free

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL. This step is crucial to remove any primary amine-containing buffers (e.g., Tris) and to adjust the pH for optimal conjugation.

-

-

Chelator Solution Preparation:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound solution to the antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the antibody-chelator conjugate from excess, unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with the elution buffer.

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

-

The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a validated analytical method involving a colorimetric assay with a known metal ion.

-

Radiolabeling of the Antibody-oxo-DO3A Conjugate with ⁶⁴Cu

Materials:

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Antibody-oxo-DO3A conjugate

-

Radiolabeling Buffer: 0.1 M Ammonium Acetate (NH₄OAc), pH 5.5, metal-free

-

Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

-

Analytical System: Instant thin-layer chromatography (iTLC) or radio-HPLC

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free microcentrifuge tube, add the antibody-oxo-DO3A conjugate to the radiolabeling buffer.

-

-

Addition of Radionuclide:

-

Add the ⁶⁴CuCl₂ solution to the conjugate solution. The amount of ⁶⁴Cu will depend on the desired specific activity.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quenching (Optional):

-

To chelate any unreacted ⁶⁴Cu, a small volume of DTPA solution can be added.

-

-

Quality Control:

-

Determine the radiochemical purity of the ⁶⁴Cu-labeled antibody conjugate using iTLC or radio-HPLC. For iTLC, a mobile phase of 50 mM DTPA can be used to separate the labeled antibody (remains at the origin) from free ⁶⁴Cu (migrates with the solvent front).

-

In Vitro Serum Stability Assay

Materials:

-

Purified ⁶⁴Cu-labeled antibody conjugate

-

Human Serum

-

Incubator at 37°C

-

Analytical System: iTLC or radio-HPLC

Procedure:

-

Incubation:

-

Add the purified ⁶⁴Cu-labeled antibody conjugate to an equal volume of human serum.

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

-

-

Analysis:

-

Analyze the aliquot by iTLC or radio-HPLC to determine the percentage of radioactivity that remains bound to the antibody.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Radioimmunoconjugate Development

The following diagram illustrates the general workflow for the development and preclinical evaluation of a radioimmunoconjugate using this compound.

Caption: General workflow for the development of a radioimmunoconjugate.

HER2 Signaling Pathway

Radioimmunoconjugates targeting the HER2 receptor, such as those developed with trastuzumab, interfere with the HER2 signaling pathway, which is crucial in certain types of cancer.

Caption: Simplified HER2 signaling pathway in cancer cells.

Conclusion

The bifunctional chelator this compound represents a valuable addition to the toolkit of radiopharmaceutical chemists. Its ability to facilitate rapid and efficient radiolabeling with important medical radionuclides like ⁶⁴Cu, while forming highly stable radioimmunoconjugates, makes it an attractive alternative to conventional chelators. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in the development of novel targeted imaging and therapeutic agents. As the field of nuclear medicine continues to advance towards personalized treatments, the selection of optimal bifunctional chelators will remain a critical determinant of success.

References

An In-Depth Technical Guide to the Mechanism of Action of p-SCN-Bn-oxo-DO3A

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Bifunctional Approach

p-Isothiocyanatobenzyl-oxo-DO3A (p-SCN-Bn-oxo-DO3A) is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules for diagnostic imaging (PET/SPECT) and targeted radiotherapy.[1] Its mechanism of action is rooted in its two distinct functional domains:

-

Aza-oxa Macrocyclic Chelator (oxo-DO3A): The core of the molecule is a 1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid (oxo-DO3A) structure. This macrocyclic cage is engineered to form highly stable, kinetically inert complexes with a variety of radiometals. The oxygen atom in the macrocyclic ring and the three acetate (B1210297) arms coordinate with the metal ion, effectively sequestering it.

-

Isothiocyanate Conjugation Group (-SCN): Attached via a benzyl (B1604629) linker is an isothiocyanate group (p-SCN). This functional group serves as a reactive handle for covalently attaching the chelator to biomolecules. It readily reacts with primary amines (-NH₂) found in the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.

This dual nature allows for a two-step process: first, the stable chelation of a radionuclide, and second, the conjugation of this entire complex to a targeting vector, creating a targeted radiopharmaceutical.

Caption: Dual functionality of this compound: chelation and bioconjugation.

Quantitative Data and Comparative Performance

This compound has been shown to be a highly effective chelator, particularly for Copper-64 (⁶⁴Cu). Comparative studies highlight its advantages over the commonly used chelator, p-SCN-Bn-DOTA.

Table 1: Comparative ⁶⁴Cu Radiolabeling Efficiency

| Chelator | Biomolecule | Reaction Conditions | Time to >95% Yield | Reference |

| This compound | Trastuzumab | Room Temperature | < 30 min | [2] |

| p-SCN-Bn-DOTA | Trastuzumab | Room Temperature | > 2 hours (88% yield) | [2] |

| p-SCN-Bn-PCTA | Trastuzumab | Room Temperature | < 30 min | [2] |

Table 2: In Vitro and In Vivo Stability

| Chelator Conjugate | Stability Metric | Result | Reference |

| ⁶⁴Cu-oxo-DO3A-Trastuzumab | Serum Stability (48h) | <6% dissociation | [3] |

| ⁶⁴Cu-DOTA-Trastuzumab | Serum Stability (48h) | <6% dissociation | [3] |

| ⁶⁴Cu-oxo-DO3A-Trastuzumab | In Vivo Tumor Uptake (24h) | Higher than ⁶⁴Cu-DOTA | [2] |

| ⁶⁴Cu-DOTA-Trastuzumab | In Vivo Tumor Uptake (24h) | Baseline | [2] |

Experimental Protocols

Protocol for Antibody Conjugation

This protocol details the conjugation of this compound to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (5-10 mg/mL)

-

This compound

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

-

Purification Buffer: 0.25 M Ammonium Acetate, pH 7.0

-

Anhydrous DMSO

-

PD-10 desalting column (or equivalent)

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the conjugation buffer using a desalting column.

-

Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction: Add a 10-fold molar excess of the chelator solution to the mAb solution. Incubate for 1 hour at room temperature with gentle agitation.

-

Purification: Remove unreacted chelator by passing the reaction mixture through a PD-10 column pre-equilibrated with purification buffer.

-

Characterization: Collect the protein fraction and determine the chelator-to-antibody ratio via mass spectrometry.

Caption: Experimental workflow for antibody conjugation.

Protocol for Radiolabeling with ⁶⁴Cu

This protocol outlines the radiolabeling of the mAb-p-SCN-Bn-oxo-DO3A conjugate.

Materials:

-

mAb-p-SCN-Bn-oxo-DO3A conjugate (approx. 1 mg/mL)

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Radiolabeling Buffer: 0.25 M Ammonium Acetate, pH 5.5

-

Quenching Solution: 50 mM DTPA

-

ITLC strips and a suitable mobile phase (e.g., 50 mM EDTA)

Procedure:

-

Reaction Setup: In a metal-free microfuge tube, combine 100 µg of the conjugate with the radiolabeling buffer.

-

Radiolabeling: Add 1-5 mCi of ⁶⁴CuCl₂ to the conjugate solution. Incubate for 30 minutes at room temperature.[2]

-

Quality Control: Spot the reaction mixture on an ITLC strip and develop it. The radiolabeled mAb should remain at the origin. Calculate the radiochemical yield.

-

Quenching: Add a small volume of quenching solution to complex any free ⁶⁴Cu.

-

Purification (if needed): If the radiochemical yield is <95%, purify the product using a desalting column.

Conclusion

This compound is a highly efficient bifunctional chelator that offers significant advantages for the development of radiopharmaceuticals, particularly those utilizing ⁶⁴Cu. Its rapid radiolabeling kinetics at room temperature and the high stability of its resulting radiometal complexes make it a superior choice over traditional chelators like DOTA for many applications.[2] The robust and straightforward protocols for conjugation and radiolabeling further enhance its utility in the development of novel targeted agents for molecular imaging and therapy.

References

A Deep Dive into p-SCN-Bn-oxo-DO3A: A Technical Guide for Radiolabeling Beginners

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radiopharmaceuticals is continually evolving, with the choice of a bifunctional chelator being a critical determinant in the development of effective diagnostic and therapeutic agents. For those new to the field, navigating the complexities of chelator selection and radiolabeling protocols can be a daunting task. This in-depth technical guide focuses on p-SCN-Bn-oxo-DO3A, a promising bifunctional chelator that offers significant advantages for radiolabeling, particularly with the positron-emitting radionuclide Copper-64 (⁶⁴Cu).

Introduction to this compound: A Superior Alternative

This compound (1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid) is a macrocyclic bifunctional chelator designed for the stable chelation of radiometals and efficient conjugation to biomolecules. Its structure features a DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) macrocycle modified with an oxygen atom in the ring and a para-isothiocyanate (-SCN) functional group on a benzyl (B1604629) backbone. This isothiocyanate group readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, to form a stable thiourea (B124793) bond.

The key advantage of this compound, particularly for beginners, lies in its improved radiolabeling kinetics compared to the widely used chelator, p-SCN-Bn-DOTA. Notably, radiolabeling with ⁶⁴Cu can be achieved at room temperature, obviating the need for heating which can be detrimental to sensitive biomolecules like monoclonal antibodies.

Quantitative Data Summary: this compound vs. p-SCN-Bn-DOTA

The following tables summarize key quantitative data from comparative studies of this compound and p-SCN-Bn-DOTA for the radiolabeling of antibodies with ⁶⁴Cu.

Table 1: Conjugation and Radiolabeling Characteristics of ⁶⁴Cu-labeled Trastuzumab

| Parameter | This compound | p-SCN-Bn-DOTA | Reference |

| Chelators per Antibody | 1.5 ± 0.4 | 1.7 ± 0.5 | [1] |

| Radiolabeling Time | < 30 minutes | 2 hours | [1] |

| Radiolabeling Temperature | Room Temperature | Room Temperature | [1] |

| Radiochemical Yield (RCY) | > 95% | 88% | [1] |

| Specific Activity (GBq/6.66 nmol) | 0.34 ± 0.01 | 0.24 ± 0.13 | [1] |

Table 2: In Vitro Stability of ⁶⁴Cu-labeled Trastuzumab in Mouse Serum at 37°C

| Time Point | % Intact ⁶⁴Cu-oxo-DO3A-Trastuzumab | % Intact ⁶⁴Cu-DOTA-Trastuzumab | Reference |

| 24 hours | > 95% | 54% | [1] |

| 48 hours | 78% | 26% | [1] |

Table 3: In Vitro Stability of ⁶⁴Cu-labeled Rituximab in Serum at 37°C

| Time Point | % Intact ⁶⁴Cu-oxo-DO3A-Rituximab | Reference |

| 48 hours | > 94% | [2][3] |

These data clearly demonstrate the superior performance of this compound in terms of faster radiolabeling efficiency at room temperature and significantly higher in vitro stability of the resulting ⁶⁴Cu-antibody conjugate compared to the DOTA analogue.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the use of this compound for radiolabeling antibodies.

Conjugation of this compound to an Antibody (e.g., Trastuzumab)

This protocol describes the covalent attachment of the this compound chelator to an antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

-

Metal-free water and consumables

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This step is crucial to ensure the primary amine groups on lysine residues are deprotonated and available for reaction.

-

-

Chelator Preparation:

-

Dissolve this compound in anhydrous DMSO to a stock solution concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

-

Purification:

-

Remove the unconjugated chelator and DMSO by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with metal-free PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the antibody concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the number of chelators conjugated per antibody molecule. This can be done using methods such as MALDI-TOF mass spectrometry or by a radiometric assay using a known amount of a radiometal. An average of 1.5 chelators per antibody has been reported for trastuzumab.[1]

-

Radiolabeling of oxo-DO3A-Antibody Conjugate with ⁶⁴Cu

This protocol outlines the procedure for radiolabeling the antibody-chelator conjugate with ⁶⁴Cu.

Materials:

-

oxo-DO3A-antibody conjugate in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5)

-

⁶⁴CuCl₂ in dilute HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5)

-

Metal-free water and consumables

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification (optional, if radiochemical purity is low)

Procedure:

-

Reaction Setup:

-

In a metal-free microcentrifuge tube, add the oxo-DO3A-antibody conjugate to 0.1 M ammonium acetate buffer (pH 5.5). The final antibody concentration should typically be in the range of 1-5 mg/mL.

-

-

Radiolabeling Reaction:

-

Add the desired amount of ⁶⁴CuCl₂ to the antibody conjugate solution.

-

Incubate the reaction mixture for less than 30 minutes at room temperature.[1]

-

-

Quenching (Optional):

-

To chelate any remaining free ⁶⁴Cu, a small excess of a strong chelator like DTPA can be added.

-

-

Purification (if necessary):

-

If the radiochemical purity is below 95%, the radiolabeled antibody can be purified using a size-exclusion column (e.g., PD-10) equilibrated with PBS.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using methods described in the next section.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oxo-DO3A Derivatives in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medical research, particularly in the fields of diagnostic imaging and targeted radionuclide therapy, is continually evolving. At the forefront of this evolution are bifunctional chelators, molecules capable of securely binding a radioisotope while also being attached to a targeting biomolecule. Among these, oxo-DO3A (1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid) derivatives have emerged as a versatile and promising class of compounds. Their unique structural and chemical properties offer distinct advantages in the development of novel radiopharmaceuticals. This technical guide provides an in-depth exploration of the applications of oxo-DO3A derivatives in research, complete with quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Core Applications of Oxo-DO3A Derivatives

Oxo-DO3A derivatives are primarily utilized as bifunctional chelators for a variety of medically relevant radionuclides. Their applications span across diagnostic imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.

1. Positron Emission Tomography (PET) Imaging:

Oxo-DO3A derivatives are effective chelators for positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). When conjugated to targeting vectors like peptides (e.g., RGD peptides for integrin targeting) or antibodies (e.g., Trastuzumab for HER2 targeting), they enable the non-invasive visualization and quantification of specific molecular targets in vivo. This is invaluable for cancer diagnosis, staging, and monitoring treatment response. For instance, a ⁶⁸Ga-labeled oxo-DO3A-RGD peptide has been investigated for imaging αvβ3 integrin expression, a marker of angiogenesis.[1]

2. Targeted Radionuclide Therapy (TRT):

The ability of oxo-DO3A derivatives to stably chelate therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), makes them suitable for targeted radionuclide therapy. By attaching these radiolabeled chelators to tumor-targeting biomolecules, cytotoxic radiation can be delivered directly to cancer cells, minimizing damage to surrounding healthy tissues.

3. Hypoxia Imaging:

Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. Oxo-DO3A derivatives have been functionalized with nitroimidazole moieties, which are known to accumulate in hypoxic tissues. The resulting radiolabeled compounds, such as [⁶⁸Ga]-HP-DO3A-nitroimidazole, serve as promising PET imaging agents for the detection of tumor hypoxia.[2][3]

Quantitative Data Summary

The performance of a bifunctional chelator is determined by several key parameters, including its radiolabeling efficiency, the stability of the resulting radiometal complex, and the in vivo behavior of the final radiopharmaceutical. The following tables summarize the available quantitative data for various oxo-DO3A derivatives.

Table 1: In Vitro Stability of ⁶⁴Cu-Labeled Antibody Conjugates in Mouse Serum at 37°C [4]

| Conjugate | % Intact at 24h | % Intact at 48h |

| ⁶⁴Cu-Oxo-DO3A-trastuzumab | >95% | 78% |

| ⁶⁴Cu-PCTA-trastuzumab | >95% | 80% |

| ⁶⁴Cu-DOTA-trastuzumab | 54% | 26% |

Table 2: In Vivo Biodistribution of [⁶⁸Ga]Oxo-DO3A-RGD in M21 (αvβ₃ positive) and M21-L (αvβ₃ negative) Tumor-Bearing Mice (%ID/g) [1]

| Organ | M21 Tumor | M21-L Tumor | Blood | Liver | Kidneys |

| Activity Concentration | ~1.5 | ~1.5 | High | High | High |

Note: The study indicated high blood pool activity and significant uptake in the liver and kidneys.

Table 3: Properties of [⁶⁸Ga]-HP-DO3A-NI for Hypoxia Imaging [3][5]

| Parameter | Value |

| Radiochemical Yield | 85% |

| Radiochemical Purity | >95% |

| Specific Activity | 1.2 x 10⁷ GBq/mol |

| logP | -4.6 ± 0.1 |

| Hypoxia/Normoxia Uptake Ratio (A549 cells, 120 min) | 9.3 |

| Tumor-to-Muscle Ratio (in vivo, 2h p.i.) | 5.0 ± 1.2 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and radiolabeling of oxo-DO3A derivatives, as well as for in vitro assays.

Protocol 1: Synthesis of HP-DO3A-Nitroimidazole[3]

This protocol describes the synthesis of a hypoxia-targeting ligand by conjugating a nitroimidazole moiety to the HP-DO3A chelator.

Materials:

-

DO3A-tris-t-butyl ester

-

(S)-oxiranylmethylnitroimidazole

-

Sodium acetate (B1210297) buffer (pH 3.5)

-

⁶⁸GaCl₃ solution

Procedure:

-

Step 1: Synthesis of Ligand 57. The synthesis is a two-step process starting from DO3A-tris-t-butyl ester (56) and (S)-oxiranylmethylnitroimidazole. Detailed reaction conditions for this initial synthesis are proprietary to the cited research but follow standard organic synthesis principles.

-

Step 2: Radiolabeling with ⁶⁸Ga.

-

Dissolve the synthesized ligand (57) in sodium acetate buffer (pH 3.5).

-

Add the ⁶⁸GaCl₃ solution to the ligand solution.

-

Heat the reaction mixture at 99°C.

-

The reaction typically yields the ⁶⁸Ga-labeled complex, [⁶⁸Ga]58, with a radiochemical yield of 85%.

-

-

Step 3: Quality Control.

-

Determine the radiochemical purity using radio-HPLC.

-

Measure the specific activity.

-

Protocol 2: ⁶⁴Cu-Radiolabeling of Oxo-DO3A-Trastuzumab[4]

This protocol outlines the radiolabeling of an antibody-chelator conjugate with ⁶⁴Cu.

Materials:

-

Oxo-DO3A-trastuzumab conjugate (1.5 chelators/antibody)

-

⁶⁴CuCl₂ in 0.1 M HCl

-

0.1 M Ammonium (B1175870) acetate buffer (pH 5.5)

-

PD-10 column (for purification)

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of the Oxo-DO3A-trastuzumab conjugate in 0.1 M ammonium acetate buffer.

-

-

Radiolabeling Reaction:

-

To a reaction vial, add the Oxo-DO3A-trastuzumab conjugate solution.

-

Add the ⁶⁴CuCl₂ solution to the reaction vial. The final pH of the reaction mixture should be approximately 5.5.

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.

-

-

Purification:

-

Purify the ⁶⁴Cu-labeled antibody from unchelated ⁶⁴Cu using a PD-10 desalting column, eluting with saline.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) or radio-HPLC.

-

Calculate the radiochemical yield.

-

Protocol 3: In Vitro Cellular Uptake Assay for Hypoxia Targeting[2]

This protocol describes how to assess the preferential uptake of a radiolabeled hypoxia agent in cancer cells under hypoxic versus normoxic conditions.

Materials:

-

A549 non-small cell lung cancer cells

-

Cell culture medium

-

[⁶⁸Ga]-HP-DO3A-NI

-

Hypoxia chamber (N₂ environment)

-

Standard cell culture incubator (normoxic environment, 21% O₂)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed A549 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Induction of Hypoxia: Place one set of plates in a hypoxia chamber flushed with nitrogen gas for a sufficient time to establish a hypoxic environment. Keep a parallel set of plates in a standard incubator for normoxic conditions.

-

Incubation with Radiotracer: Add [⁶⁸Ga]-HP-DO3A-NI to the medium of both hypoxic and normoxic cells at a defined concentration.

-

Time-Course Experiment: Incubate the cells for different time points (e.g., 30, 60, and 120 minutes).

-

Cell Lysis and Counting:

-

At each time point, wash the cells with cold PBS to remove unbound radioactivity.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein content of the cell lysates.

-

Calculate the hypoxia-to-normoxia uptake ratio at each time point.

-

Visualizing the Core Concepts

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following are representations created using the DOT language for Graphviz.

Logical Relationship of a Bifunctional Chelator

A diagram illustrating the components of a radiopharmaceutical featuring an oxo-DO3A derivative.

Experimental Workflow for Radiolabeled Antibody Production

A flowchart outlining the key steps in producing a radiolabeled antibody using an oxo-DO3A chelator.

Signaling Pathway of Gastrin-Releasing Peptide Receptor (GRPR)

A simplified diagram of the GRPR signaling pathway activated by bombesin analogues.

Conclusion

Oxo-DO3A derivatives represent a significant advancement in the field of bifunctional chelators. Their favorable radiolabeling kinetics and the enhanced stability of their radiometal complexes, particularly when compared to traditional chelators like DOTA for certain radionuclides, position them as a valuable tool for the development of next-generation radiopharmaceuticals. The ability to tailor their structure for specific applications, such as hypoxia imaging, further underscores their versatility. As research continues to uncover new targeting biomolecules and therapeutic radionuclides, the demand for robust and adaptable chelating systems will undoubtedly grow. Oxo-DO3A derivatives are well-poised to meet this demand and play a crucial role in the future of personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. minds.wisconsin.edu [minds.wisconsin.edu]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A for Targeted Radionuclide Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted radionuclide therapy (TRT) represents a pivotal approach in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1] The success of TRT is critically dependent on the synergy between a targeting biomolecule, a therapeutic radionuclide, and a bifunctional chelator (BFC) that stably links the two.[2] This guide focuses on p-SCN-Bn-oxo-DO3A (1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid), a macrocyclic BFC demonstrating significant promise in the development of next-generation radiopharmaceuticals.[3] We will explore its core chemistry, comparative performance data, detailed experimental protocols, and the underlying mechanisms that position it as a superior choice for specific therapeutic applications.

Core Principles and Chemical Profile

This compound is a derivative of the well-established DOTA chelator, engineered for enhanced radiolabeling kinetics and stability.[4][5] Its structure features two key functional components:

-

The Isothiocyanate Group (p-SCN-Bn): This functional group facilitates covalent conjugation to primary amine groups (e.g., lysine (B10760008) residues) on biomolecules such as antibodies, peptides, or proteins, forming a stable thiourea (B124793) bond.[4][6]

-

The Oxo-DO3A Macrocycle: This 12-membered macrocyclic cage, containing one oxygen and three nitrogen atoms in the ring and three carboxylate arms, is responsible for coordinating a metallic radionuclide. The "oxo" modification refers to the replacement of a ring nitrogen with an oxygen atom, which can influence the complexation kinetics and stability with certain radiometals.

The selection of a BFC is a critical decision in radiopharmaceutical design, influencing labeling efficiency, in vivo stability, and overall biodistribution.[4] this compound has emerged as a particularly effective chelator for radionuclides like Copper-64 (⁶⁴Cu) and Manganese-52 (⁵²Mn), often outperforming the "gold standard" p-SCN-Bn-DOTA under milder reaction conditions.[7][8]

References

- 1. Targeted radionuclide therapy in combined-modality regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macrocyclics.com [macrocyclics.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

p-SCN-Bn-oxo-DO3A: A Technical Guide for PET and SPECT Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the bifunctional chelator p-SCN-Bn-oxo-DO3A for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This document provides a comprehensive overview of its chemical properties, radiolabeling procedures, and its performance in preclinical imaging studies, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: The Role of Bifunctional Chelators in Nuclear Medicine

Targeted radiopharmaceuticals are comprised of three key components: a targeting biomolecule (e.g., antibody or peptide), a radionuclide that emits radiation for imaging (PET or SPECT) or therapy, and a bifunctional chelator that links the two. The choice of chelator is critical as it must form a stable complex with the radiometal to prevent its release in vivo, which could lead to off-target radiation exposure and poor image quality.

This compound is a macrocyclic chelator based on a DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework. The "oxo" modification refers to an oxygen atom within the macrocyclic ring. The molecule is functionalized with a p-isothiocyanatobenzyl (SCN-Bn) group, which allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.

Chemical Structure and Synthesis Overview

The chemical name for this compound is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid. Its structure is designed to provide a balance of rigidity and flexibility for securely coordinating radiometals.

Quantitative Data Presentation

The performance of a bifunctional chelator is assessed by several quantitative parameters, including radiolabeling efficiency, stability of the radiometal-chelator complex, and the in vivo biodistribution of the resulting radiopharmaceutical. The following tables summarize the available quantitative data for this compound, primarily from studies using the PET radionuclide 64Cu. Data for SPECT applications with this specific chelator is limited in the reviewed literature; therefore, representative data for other macrocyclic chelators with SPECT radionuclides are provided for context.

Table 1: Radiolabeling Efficiency and In Vitro Stability of 64Cu-labeled Antibody Conjugates

| Chelator | Antibody | Radiolabeling Conditions | Radiochemical Yield (RCY) | In Vitro Serum Stability (48h) |

| This compound | Trastuzumab | Room Temperature, <30 min | >95% | ~80% |

| This compound | Rituximab | Not Specified | High | >94.9% |

| p-SCN-Bn-DOTA | Trastuzumab | Room Temperature, 2 hours | ~88% | 26% |

| p-SCN-Bn-DOTA | Rituximab | Not Specified | High | >94.9% |

| p-SCN-Bn-NOTA | Rituximab | Not Specified | High (95% at 31 nM) | 97.5% ± 0.3% |

| p-SCN-Bn-PCTA | Trastuzumab | Room Temperature, <30 min | >95% | >95% (24h), ~80% (48h) |

Data compiled from studies by Ferreira et al. and Cooper et al.[1][2][3]

Table 2: In Vivo Biodistribution of 64Cu-labeled Trastuzumab Conjugates in Mice Bearing HER2/neu-positive Tumors (%ID/g at 24h post-injection)

| Organ/Tissue | 64Cu-oxo-DO3A-Trastuzumab | 64Cu-DOTA-Trastuzumab |

| Blood | 15.5 ± 2.1 | 16.2 ± 1.8 |

| Heart | 3.9 ± 0.6 | 4.1 ± 0.5 |

| Lungs | 7.1 ± 1.1 | 7.5 ± 0.9 |

| Liver | 9.8 ± 1.3 | 10.5 ± 1.2 |

| Spleen | 4.5 ± 0.7 | 4.8 ± 0.6 |

| Kidneys | 8.2 ± 1.1 | 8.9 ± 1.0 |

| Muscle | 2.1 ± 0.4 | 2.3 ± 0.3 |

| Bone | 2.9 ± 0.5 | 3.1 ± 0.4 |

| Tumor | 8.9 ± 1.5 | 6.5 ± 1.1 |

%ID/g = percentage of injected dose per gram of tissue. Data from Ferreira et al.[2][3]

Table 3: Representative Biodistribution of a SPECT Radiopharmaceutical (111In-DTPA-sdAb) in Tumor-Bearing Mice (%IA/g at 1h post-injection)

| Organ/Tissue | % Injected Activity per Gram (%IA/g) |

| Blood | ~1.0 |

| Heart | ~0.5 |

| Lungs | ~2.0 |

| Liver | 5.8 ± 0.9 |

| Spleen | ~1.0 |

| Kidneys | 117.3 ± 16.3 |

| Tumor | 2.9 ± 0.5 |

Note: This data is for a different chelator (DTPA) and targeting molecule (single-domain antibody) labeled with the SPECT radionuclide 111In, and is provided for illustrative purposes of typical biodistribution profiles in SPECT imaging.[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development of radiopharmaceuticals using this compound.

Conjugation of this compound to Antibodies/Peptides

This protocol describes the conjugation of the isothiocyanate group of the chelator to primary amines of a targeting protein.

-

Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Ensure all buffers are metal-free by treating with Chelex resin or using commercially available metal-free reagents.

-

Antibody/Peptide Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the bicarbonate buffer using a desalting column (e.g., PD-10) or centrifugal filtration. Adjust the protein concentration to 2-10 mg/mL.

-

Chelator Solution Preparation: Dissolve this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the chelator stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).

-

Characterization: Determine the number of chelators conjugated per protein molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal complex of the conjugated chelator.

Radiolabeling with PET Radionuclides (e.g., 64Cu)

This protocol outlines the chelation of 64Cu by the conjugated oxo-DO3A.

-

Reagent Preparation: Prepare a 0.1 M ammonium acetate (B1210297) buffer (pH 5.5-6.5).

-

Radiolabeling Reaction: In a sterile, metal-free vial, add the chelator-conjugated biomolecule. Add the 64CuCl2 solution (typically in 0.1 M HCl) and adjust the pH to 5.5-6.5 with the ammonium acetate buffer. The molar ratio of chelator to radionuclide should be optimized, but typically a sufficient excess of the chelated antibody is used.

-

Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for 15-60 minutes. Studies have shown that 64Cu-oxo-DO3A complexes can form efficiently at room temperature in under 30 minutes.[2][3]

-

Quality Control: Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (iTLC) or radio-HPLC. A typical iTLC system for 64Cu-labeled antibodies uses a mobile phase of 50 mM EDTA to separate chelated 64Cu (which remains at the origin) from unchelated 64Cu (which moves with the solvent front).

-

Purification (if necessary): If the RCP is below 95%, purify the radiolabeled conjugate using a size-exclusion column to remove free 64Cu.

Radiolabeling with SPECT Radionuclides (e.g., 111In)

While specific protocols for this compound with SPECT radionuclides are not detailed in the searched literature, a general protocol based on DOTA-type chelators is as follows.

-

Reagent Preparation: Prepare a 0.2 M ammonium acetate buffer (pH 5.0-5.5).

-

Radiolabeling Reaction: In a sterile, metal-free vial, combine the chelator-conjugated biomolecule with the 111InCl3 solution. Adjust the pH to 5.0-5.5 using the ammonium acetate buffer.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Quality Control: Assess the radiochemical purity using iTLC with a mobile phase of 50 mM DTPA (pH 5.5).

-

Purification: If necessary, purify the product using a size-exclusion column.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.

-

Incubation: Add a small volume of the purified radiolabeled conjugate to human serum.

-

Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, 48 hours).

-

Analysis: Analyze the aliquots by radio-HPLC or iTLC to determine the percentage of radioactivity that remains attached to the biomolecule.

In Vivo Biodistribution Studies

These studies determine the uptake and clearance of the radiopharmaceutical in a living organism.

-

Animal Model: Use an appropriate animal model, such as mice bearing tumors that express the target of the biomolecule.

-

Administration: Inject a known amount of the radiopharmaceutical intravenously into each animal.

-

Time Points: At selected time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.

-

Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, tumor).

-

Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Signaling Pathway Diagram: GRPR-Targeted Imaging

Radiolabeled peptides targeting the Gastrin-Releasing Peptide Receptor (GRPR) are used for imaging cancers that overexpress this receptor, such as prostate and breast cancer. Upon binding of the radiolabeled GRPR ligand (e.g., a bombesin (B8815690) analogue), the receptor activates downstream signaling pathways, primarily through Gq and G12 G-proteins, leading to cellular responses like proliferation and migration. The PET or SPECT signal localizes to the tumor, allowing for non-invasive visualization.

Caption: Workflow and signaling of a GRPR-targeted radiopharmaceutical.

Experimental Workflow Diagram

The development of a radiopharmaceutical involves a logical progression from chemical synthesis to preclinical evaluation. This diagram outlines the key stages.

Caption: Key stages in radiopharmaceutical development.

Logical Relationship Diagram: Chelator Selection Factors

The choice of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical, influenced by multiple factors related to the radionuclide, the targeting biomolecule, and the desired in vivo performance.

References

- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of bifunctional chelates for (64)Cu antibody imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for p-SCN-Bn-oxo-DO3A Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates for diagnostic imaging and therapeutic applications requires robust and efficient methods for attaching chelating agents to monoclonal antibodies (mAbs). The bifunctional chelator, p-SCN-Bn-oxo-DO3A (1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid), offers distinct advantages for the development of radiopharmaceuticals. Its isothiocyanate (-SCN) group readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable thiourea (B124793) bond. The oxo-DO3A macrocyclic core provides a high-affinity binding site for various radiometals.

A key advantage of this compound is its ability to facilitate efficient radiolabeling under mild conditions. For instance, antibody conjugates of oxo-DO3A have been shown to achieve high radiochemical yields with copper-64 (⁶⁴Cu) at room temperature, a significant improvement over traditional DOTA chelators that often require heating.[1] This is particularly beneficial for temperature-sensitive antibodies, helping to preserve their structural integrity and immunoreactivity.

These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody, along with methods for purification and characterization of the resulting immunoconjugate.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Antibody Conjugation

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |

| Molar Ratio (Chelator:Antibody) | 5:1 to 20:1 | The optimal ratio should be determined empirically to balance conjugation efficiency with the preservation of immunoreactivity.[2] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | A slightly alkaline pH is crucial for the isothiocyanate-amine reaction. |

| pH | 8.5 - 9.5 | pH above 9.5 may increase the risk of antibody denaturation. |

| Reaction Temperature | Room Temperature (20-25°C) to 37°C | This compound can react efficiently at room temperature. 37°C can be used to increase the reaction rate. |

| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C if necessary. |

| Quenching Agent | 50-100 mM Glycine (B1666218) or Tris | Added to stop the reaction by consuming unreacted chelator.[3] |

Table 2: Comparison of Radiolabeling Conditions for Different Chelator-Antibody Conjugates

| Chelator Conjugate | Radionuclide | Radiolabeling Temperature | Radiolabeling Time | Radiochemical Yield (RCY) | Reference |

| oxo-DO3A-Trastuzumab | ⁶⁴Cu | Room Temperature | < 30 min | > 95% | [1] |

| DOTA-Trastuzumab | ⁶⁴Cu | Room Temperature | 2 hours | ~88% | [1] |

| PCTA-Trastuzumab | ⁶⁴Cu | Room Temperature | < 30 min | > 95% | [1] |

Experimental Protocols

I. Antibody Preparation

-

Buffer Exchange: The antibody should be in a suitable buffer for conjugation, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed. This can be achieved using a desalting column (e.g., PD-10) or through dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using the conjugation buffer. Determine the precise concentration by measuring the absorbance at 280 nm (A280).

II. This compound Solution Preparation

-

Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the DMSO stock solution with the conjugation buffer to the desired concentration for addition to the antibody solution.

III. Antibody Conjugation

-

Reaction Setup: Add the calculated amount of the this compound solution to the antibody solution to achieve the desired molar excess (e.g., 10:1 chelator:antibody).

-

Incubation: Gently mix the reaction solution and incubate at room temperature or 37°C for 1-4 hours with gentle agitation.

-

Quenching (Optional): To stop the reaction, add a quenching agent such as glycine or Tris to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[3]

IV. Purification of the Immunoconjugate

-

Size Exclusion Chromatography (SEC): The most common method for purifying the antibody-chelator conjugate and removing unconjugated chelator is size exclusion chromatography.[4]

-

Equilibrate a desalting column (e.g., Sephadex G-25 or PD-10) with a suitable storage buffer for the antibody (e.g., phosphate-buffered saline, PBS).

-

Apply the conjugation reaction mixture to the column.

-

Elute the conjugate with the storage buffer. The antibody-chelator conjugate will elute in the void volume, while the smaller, unconjugated chelator molecules will be retained.

-

-

Tangential Flow Filtration (TFF): For larger scale preparations, TFF is a scalable and efficient method for purification and buffer exchange.[4][5]

V. Characterization of the Immunoconjugate

-

Protein Concentration: Determine the final concentration of the purified immunoconjugate using a protein assay (e.g., BCA assay or A280 measurement).

-

Chelator-to-Antibody Ratio (CAR): The number of chelator molecules conjugated to each antibody molecule is a critical quality attribute.[6] This can be determined by:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass increase due to conjugation.

-

Radiometric Assay: Involves labeling the conjugate with a known amount of a radioisotope and measuring the radioactivity associated with the antibody.[2]

-

-

Immunoreactivity: It is essential to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. The immunoreactive fraction can be determined using methods such as:

-

Purity and Aggregation: Analyze the purified conjugate by size exclusion HPLC (SE-HPLC) to assess purity and detect the presence of aggregates.

Mandatory Visualizations

Caption: Workflow for this compound antibody conjugation and analysis.

Caption: Chemical principle of antibody conjugation and radiolabeling.

References

- 1. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lonza.com [lonza.com]

- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for p-SCN-Bn-oxo-DO3A Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The precise delivery of radionuclides to specific biological targets, such as tumors, is achieved by conjugating them to targeting vectors like peptides. A critical component in this system is the bifunctional chelator, which securely binds the radioisotope and provides a reactive group for covalent attachment to the peptide.

p-SCN-Bn-oxo-DO3A is a highly effective bifunctional chelator designed for this purpose. It features the oxo-DO3A macrocyclic core, which forms exceptionally stable complexes with a variety of radiometals suitable for PET/SPECT imaging and targeted radiotherapy.[1] The key feature of this derivative is the para-isothiocyanatobenzyl (p-SCN-Bn) group, which allows for efficient and specific conjugation to primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on peptides and other biomolecules under mild conditions, forming a stable thiourea (B124793) bond.[2]

These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a model peptide, followed by purification, characterization, and a general protocol for subsequent radiolabeling.

Quantitative Data Summary

The following table summarizes typical quantitative data for the conjugation of DOTA-derivatives to peptides and their subsequent radiolabeling. These values can serve as a benchmark for optimizing your specific peptide labeling protocol.

| Parameter | Typical Value | Conditions / Notes |

| Conjugation Reaction | ||

| Molar Ratio (Chelator:Peptide) | 1.3 : 1 | A slight excess of the chelator is often used to drive the reaction to completion.[3] |

| Reaction Time | 16 hours | Can be optimized based on the reactivity of the specific peptide.[3] |

| Reaction Temperature | 37°C | Mild temperature to maintain peptide integrity.[3] |

| pH | 8.5 - 9.5 | Optimal for the reaction between the isothiocyanate group and primary amines. |

| Conjugation Yield | ~85% (isolated yield) | Highly dependent on the peptide sequence and reaction conditions.[3] |

| Radiolabeling | ||

| Radiochemical Yield | >90% | For 68Ga labeling of DOTA-peptides.[4] Can exceed 95% for 90Y and >98% for 177Lu.[1] |

| Specific Activity | Up to 1 GBq/nmol | For 68Ga-labeled DOTA-peptides.[5] |

| Stability | ||

| In Vitro Serum/Plasma Stability | >95% intact after 72 hours | For 177Lu-DOTA-peptide conjugates at 37°C.[6] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of the isothiocyanate group of this compound to a primary amine on a peptide.

Materials:

-

Peptide with at least one primary amine (N-terminus or lysine side chain)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

0.1 M Sodium Bicarbonate Buffer (pH 9.0)

-

Nitrogen gas

-

Reaction vials

-

Magnetic stirrer and stir bars

Procedure:

-

Peptide Preparation: Dissolve the peptide in a minimal amount of anhydrous DMF. If the peptide has poor solubility in DMF, a co-solvent such as water or DMSO can be used, but anhydrous conditions are preferred.

-

Chelator Preparation: In a separate vial, dissolve this compound in anhydrous DMF to a known concentration.

-

Reaction Setup:

-

In a clean, dry reaction vial, add the peptide solution.

-

While stirring, add 1.3 molar equivalents of the this compound solution to the peptide solution.[3]

-